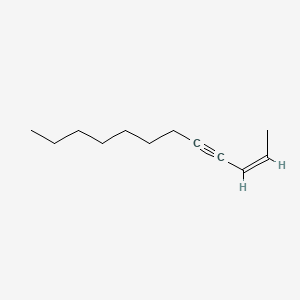
2-Dodecen-4-yne, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dodecen-4-yne, (Z)- is an organic compound with the molecular formula C12H20. It is characterized by the presence of a double bond and a triple bond within its carbon chain, specifically at the second and fourth positions, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecen-4-yne, (Z)- typically involves the coupling of appropriate alkyne and alkene precursors. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with a vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of 2-Dodecen-4-yne, (Z)- may involve similar catalytic processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Dodecen-4-yne, (Z)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents used.
Substitution: The compound can undergo substitution reactions where functional groups replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives and other functionalized compounds.
Scientific Research Applications
2-Dodecen-4-yne, (Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Dodecen-4-yne, (Z)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to changes in cellular processes and biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2-Dodecen-4-yne, (E)-: The (E)-isomer of 2-Dodecen-4-yne, which differs in the spatial arrangement of the double bond.
2-Dodecyn-4-ene: A compound with a similar carbon chain but differing in the position of the triple bond.
2-Dodecen-4-ol: An alcohol derivative with a hydroxyl group replacing the triple bond.
Uniqueness
2-Dodecen-4-yne, (Z)- is unique due to its specific (Z)-configuration, which influences its reactivity and interaction with other molecules. This configuration can lead to different chemical and biological properties compared to its isomers and analogs.
Properties
CAS No. |
74744-37-9 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
(Z)-dodec-2-en-4-yne |
InChI |
InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h3,5H,4,6,8,10-12H2,1-2H3/b5-3- |
InChI Key |
DZJQHWUBUBRWEE-HYXAFXHYSA-N |
Isomeric SMILES |
CCCCCCCC#C/C=C\C |
Canonical SMILES |
CCCCCCCC#CC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


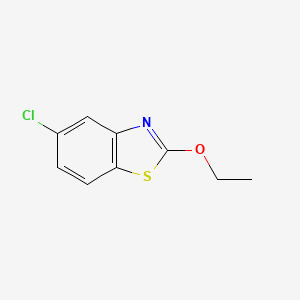
![6,6'-Dibromo-3,3'-bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13791377.png)
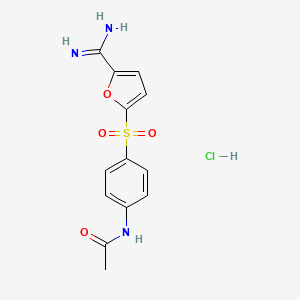
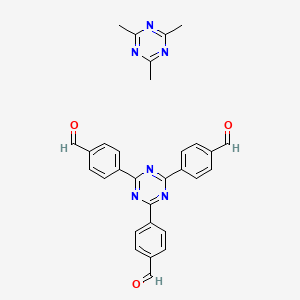
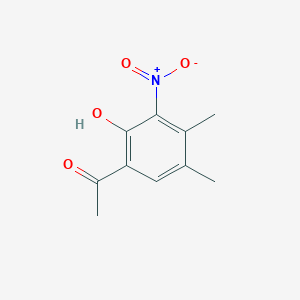
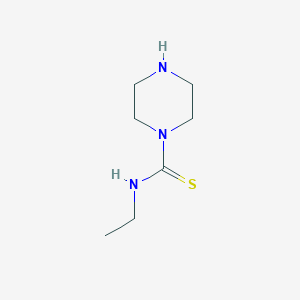
![Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide](/img/structure/B13791397.png)

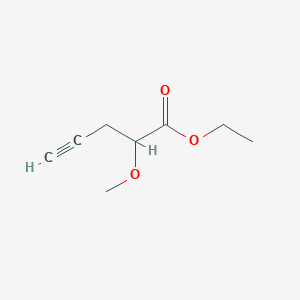
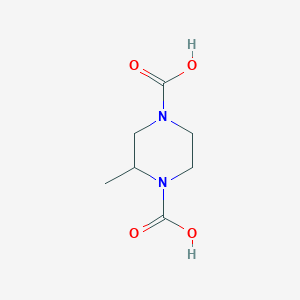
![(2R)-2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one](/img/structure/B13791413.png)
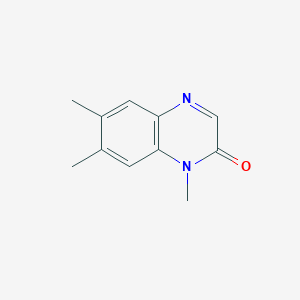
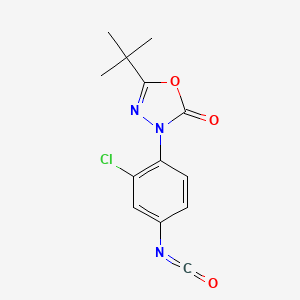
![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbaldehyde](/img/structure/B13791430.png)
